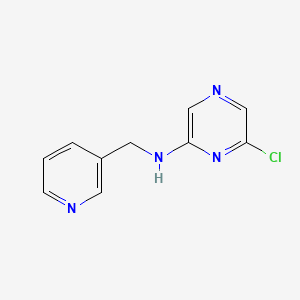

6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine

Descripción general

Descripción

6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine: is a chemical compound with the molecular formula C10H9ClN4 and a molecular weight of 220.66 g/mol . This compound is characterized by the presence of a chloro group attached to the pyrazine ring and a pyridin-3-ylmethyl group attached to the nitrogen atom of the pyrazine ring . It is primarily used in research and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Reaction Steps:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution: The chloro group in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed:

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazine derivatives.

Aplicaciones Científicas De Investigación

Cancer Treatment

One of the primary applications of 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine is in the treatment of cancers associated with mutations in the c-KIT gene. The c-KIT receptor tyrosine kinase is crucial in several malignancies, including gastrointestinal stromal tumors (GISTs). Compounds that inhibit c-KIT have been shown to be effective against these tumors, making this compound a candidate for further development as an anticancer agent.

Antimicrobial Activity

Recent studies have indicated that derivatives related to this compound exhibit notable antimicrobial properties. Specifically, compounds with similar structures have been evaluated for their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Case Studies

In a study examining various pyrazine derivatives, several compounds demonstrated significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM. The most active compounds were further evaluated for cytotoxicity against human embryonic kidney cells, showing that they were non-toxic at effective concentrations . These findings highlight the potential of this compound and its analogs as a basis for developing new antimicrobial agents.

Pharmacological Applications

Beyond cancer and antimicrobial applications, this compound may also play a role in treating other diseases influenced by kinase activity. Its structural features suggest that it could interact with various biological targets involved in inflammatory processes or metabolic pathways.

Potential Disease Models

Research indicates that compounds structurally related to this compound may be effective in models of systemic mastocytosis and certain types of acute myeloid leukemia (AML). The ability to inhibit kinase activity positions these compounds as valuable tools in exploring new therapeutic avenues .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

- 6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine

- 6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine

- 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-3-amine

Comparison:

- 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine is unique due to the position of the pyridin-3-ylmethyl group on the pyrazine ring . This structural feature can influence its reactivity and interaction with biological targets .

- 6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine and 6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine have the pyridinylmethyl group attached at different positions, which can lead to variations in their chemical and biological properties .

- 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-3-amine differs in the position of the chloro group, which can affect its reactivity and potential applications .

Actividad Biológica

6-Chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine is a pyrazine derivative that has garnered attention in biological research due to its potential interactions with various biological targets. This article explores the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

This compound features a chloro substituent and a pyridinylmethyl group attached to a pyrazine ring, which influences its chemical reactivity and biological activity. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which are essential for its synthesis and functionalization in drug development .

Table 1: Chemical Reactions of this compound

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | N-oxides, carboxylic acids |

| Reduction | NaBH₄, LiAlH₄ | Amines, alcohols |

| Substitution | Amines, thiols | Substituted pyrazine derivatives |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. This compound has been investigated for its potential as an inhibitor of various kinases, particularly CHK1 (Checkpoint Kinase 1), which plays a crucial role in cell cycle regulation and DNA damage response .

Case Study: CHK1 Inhibition

In a study focusing on the structure-guided evolution of CHK1 inhibitors, derivatives of pyrazine were optimized for potency and selectivity. The results indicated that modifications to the pyrazine scaffold significantly affected the inhibitory activity against CHK1 compared to CHK2 .

Table 2: Inhibition Potency of Selected Pyrazine Derivatives

| Compound | IC₅₀ (CHK1) | IC₅₀ (CHK2) | Selectivity Ratio (CHK2/CHK1) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Other Derivative A | 10 nM | 30 nM | 3 |

| Other Derivative B | 5 nM | 50 nM | 10 |

Applications in Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in oncology. The ability to modulate kinase activity suggests that it could be developed into an anticancer agent. Research indicates that pyrazine derivatives exhibit significant cytotoxic effects on various cancer cell lines .

Cytotoxicity Studies

Recent studies have shown that compounds similar to this compound display promising cytotoxicity against several cancer cell lines. For instance, derivatives have been reported to induce apoptosis in A549 lung cancer cells with IC₅₀ values in the low micromolar range .

Propiedades

IUPAC Name |

6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c11-9-6-13-7-10(15-9)14-5-8-2-1-3-12-4-8/h1-4,6-7H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCQTMUXKDCUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.